6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin
Overview
Description
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin is a useful research compound. Its molecular formula is C26H38F2O3 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Applications
6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin derivatives have been utilized extensively in fluorescence applications. A study by Kerkovius and Ménard (2016) detailed a practical synthesis method for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye. This synthesis provides an efficient and cost-effective route for research labs to access fluorinated dyes for bioconjugation and other fluorescence applications (Kerkovius & Ménard, 2016).
Membrane and Lipid Bilayer Studies
Pal et al. (1985) employed 4-heptadecyl-7-hydroxycoumarin as a probe in the study of phospholipid bilayers and biological membranes. This fluorophore allowed for the investigation of properties at the lipid-water interface, providing insights into the behavior of lipids in different phases and under various conditions (Pal et al., 1985).
Novel Fluorinated Coumarins for Biological Systems
Sun, Gee, and Haugland (1998) synthesized two new fluorinated fluorescent dyes, including a derivative of 7-hydroxycoumarin. These dyes, known for their high quantum yields and photostability, are superior for use as reporter molecules in biological systems (Sun, Gee, & Haugland, 1998).
Analyzing Coumarin Structures
The structure of various hydroxycoumarins, including their fluorinated derivatives, has been studied through techniques like X-ray structural analysis and NMR spectroscopy. These studies help understand how different substituents affect the coumarin ring structure, which is crucial for their application in scientific research (Shcherbakov et al., 2013).
Synthesis for Heterocycle Molecular Diversity
4-Hydroxycoumarin, closely related to this compound, serves as a scaffold for synthesizing various heterocycles. This has been reviewed by Abdou, El-Saeed, and Bondock (2015), highlighting its applicability in creating diverse molecular structures for different scientific purposes (Abdou, El-Saeed, & Bondock, 2015).
Properties
IUPAC Name |
6,8-difluoro-4-heptadecyl-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38F2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-23(29)31-26-21(20)19-22(27)25(30)24(26)28/h18-19,30H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAXHBPKJZIWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420720 | |
Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-47-6 | |
Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215868-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Difluoro-4-heptadecyl-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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